RK-33

DDX3 selectivity DEAD-box helicase target engagement

RK-33 (CAS: 1070773-09-9) is a first-in-class small-molecule inhibitor of the DEAD-box RNA helicase DDX3 (DDX3X), belonging to the fused diimidazodiazepine class of ring-expanded nucleoside (REN) analogues. It was rationally designed to dock into the ATP-binding cleft of DDX3, thereby competitively blocking ATP hydrolysis and RNA unwinding activities.

Molecular Formula C23H20N6O3
Molecular Weight 428.4 g/mol
Cat. No. B10769788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRK-33
Molecular FormulaC23H20N6O3
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC
InChIInChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3
InChIKeyCOUMZXFUZDBRCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RK-33 Procurement Guide – A First-in-Class DDX3 RNA Helicase Inhibitor for Preclinical Oncology and Antiviral Research


RK-33 (CAS: 1070773-09-9) is a first-in-class small-molecule inhibitor of the DEAD-box RNA helicase DDX3 (DDX3X), belonging to the fused diimidazodiazepine class of ring-expanded nucleoside (REN) analogues [1]. It was rationally designed to dock into the ATP-binding cleft of DDX3, thereby competitively blocking ATP hydrolysis and RNA unwinding activities [2]. RK-33 has demonstrated DDX3-dependent antiproliferative activity across multiple cancer types including lung, breast, prostate, colorectal, medulloblastoma, and Ewing sarcoma, with cellular IC50 values ranging from 2.5–8.4 µM in high-DDX3-expressing cancer lines [1]. Beyond oncology, RK-33 exhibits broad-spectrum antiviral activity against paramyxoviruses and flaviviruses by targeting host DDX3 as an essential viral replication co-factor [3]. The compound is supplied as a yellow solid, soluble in DMSO (≥20 mg/mL), with ≥98% purity by HPLC [1].

Why Generic DDX3 Inhibitors Cannot Substitute for RK-33 in Research Protocols


DDX3 is a multi-domain RNA helicase with separable ATPase and RNA unwinding activities that can be targeted through distinct binding sites. RK-33 uniquely occupies the ATP-binding Walker A motif (K230), simultaneously inhibiting both catalytic functions with a single binding event [1]. This dual-inhibition mechanism is not replicated by other DDX3 inhibitors such as 16D, which targets only the RNA helicase site without blocking ATPase activity [1][2]. Furthermore, RK-33 demonstrates experimentally verified selectivity for DDX3 over the closely related DEAD-box proteins DDX5 and DDX17, a discrimination profile not established for most other DDX3-targeting small molecules [3]. The compound's activity is strictly DDX3-expression-dependent: cell lines with low DDX3 levels (e.g., PC3, MCF10A) show markedly reduced sensitivity (IC50 >12 µM vs. 3–6 µM), confirming that RK-33's antiproliferative effects are mechanism-driven rather than a consequence of general cytotoxicity [1][4]. These on-target, DDX3-dependent pharmacological properties mean that substituting RK-33 with an alternative DDX3 inhibitor or a general RNA helicase inhibitor would yield non-equivalent experimental outcomes, particularly in studies requiring concurrent blockade of ATPase and helicase activities, DDX3-selective target engagement, or correlation of phenotype with DDX3 expression levels.

Quantitative Differentiation Evidence for RK-33 Against Closest Comparators


Selective DDX3 Binding Over Closely Related DEAD-Box Helicases DDX5 and DDX17

RK-33 binds specifically to DDX3 with no detectable binding to the closely related DEAD-box family members DDX5 or DDX17, as demonstrated by biotinylated pull-down assays [1]. In contrast, many broad-spectrum RNA helicase inhibitors lack this level of paralog selectivity. Biochemical characterization using purified recombinant DDX3X established a dissociation constant (Kd) of 33 µM by isothermal titration calorimetry and half-maximal inhibitory concentrations of 40 µM (ATPase activity) and 35 µM (RNA helicase unwinding activity) [2]. Binding is abrogated by the K230E mutation in the Walker A motif, confirming site-specific target engagement at the ATP-binding pocket [2].

DDX3 selectivity DEAD-box helicase target engagement

In Vivo Radiosensitization Superiority of RK-33 Over Carboplatin in Preclinical Lung Cancer Models

In a Twist1/KrasG12D autochthonous lung cancer mouse model, RK-33 plus radiation produced a 3.7-fold enhancement of tumor regression over radiation alone (P = 0.0001), compared to only a 1.5-fold enhancement achieved by carboplatin plus radiation (P = 0.0259) [1]. Thus, RK-33 outperformed the clinical standard-of-care radiosensitizer carboplatin by approximately 2.5-fold in the same model system. An independent orthotopic human lung cancer xenograft model (A549) confirmed significant radiosensitization with a 2.6-fold tumor regression enhancement (P = 0.0001) [1]. Importantly, RK-33 at therapeutically relevant concentrations (up to 10 µM) did not alter mitochondrial respiration or ATP generation, distinguishing its mechanism from mitochondrial toxicants [1].

radiosensitization lung cancer in vivo efficacy

DDX3-Expression-Dependent Cytotoxicity With Therapeutic Window Over Non-Malignant Cells

RK-33 cytotoxicity is strictly dependent on cellular DDX3 expression levels. In the prostate cancer panel, high-DDX3 cell lines (DU145, LNCaP, 22Rv1) exhibited IC50 values of 3–6 µM, whereas the low-DDX3 line PC3 showed dramatically reduced sensitivity (IC50 >12 µM) [1]. In breast cancer models, cancer lines (MDA-MB-231, MCF7, MDA-MB-435) displayed IC50 values of 2.8–4.5 µM compared to 7.4 µM for the non-malignant breast epithelial line MCF10A, which expresses lower DDX3 [2]. In lung cancer, low-DDX3 H3255 cells were not sensitized to radiation by RK-33 (1 µM, P = 0.095; 2 µM, P = 0.065), whereas high-DDX3 A549 cells showed significant radiosensitization at identical concentrations (P = 0.0001) [3]. Across the NCI-60 panel, RK-33 exhibited GI50 values of <1–7 µM with a pattern uncorrelated to any FDA-approved drug cluster, confirming a unique mechanism [3].

DDX3-dependent cytotoxicity therapeutic window cancer selectivity

Stress Granule Assembly Inhibition – RK-33 Shows Superior Potency Over DDX3 Inhibitor 16D

In a direct comparative study of two structurally and mechanistically distinct DDX3 inhibitors, RK-33 (ATPase site binder) and 16D (RNA helicase site binder), both compounds reduced stress granule (SG) assembly, but RK-33 produced a more pronounced reduction [1]. Neither compound significantly affected SG disassembly kinetics. This differential efficacy on SG assembly is mechanistically consistent with RK-33's dual inhibition of both ATPase and helicase activities (IC50 40 µM and 35 µM, respectively), compared to 16D's single-site helicase inhibition [1][2]. RNA-mediated DDX3 knockdown phenocopied the SG assembly inhibition, confirming the DDX3-dependence of the observed effect [1].

stress granule DDX3 inhibitor comparison 16D

Selective Abrogation of Non-Homologous End Joining (NHEJ) DNA Repair Without Affecting Homologous Recombination

RK-33 treatment (10 µM) resulted in a statistically significant 38% reduction in NHEJ-mediated DNA double-strand break repair activity, with no detectable effect on homologous recombination (HR) activity, as measured using stable GFP-based NHEJ and HR reporter cell lines [1]. This pathway-specific impairment of the predominant DNA repair mechanism in mammalian somatic cells directly underlies RK-33's radiosensitization phenotype. Consistent with this, 53BP1 and γ-H2AX foci persisted beyond 24 h post-irradiation in RK-33-pre-treated cells, whereas foci resolved within 24 h in untreated irradiated controls [1]. DDX3 knockdown by shRNA recapitulated the NHEJ-specific inhibition, confirming on-target mechanism [1]. Downregulation of NHEJ-associated genes MRE11A and POLM was observed [1]. No comparator DDX3 inhibitor has been shown to exhibit this pathway-selective DNA repair inhibition profile.

NHEJ inhibition DNA damage repair radiosensitization mechanism

Optimal Research Application Scenarios for RK-33 Based on Validated Differential Evidence


DDX3-Target Validation and Biomarker-Stratified Cancer Cell Panel Screening

Use RK-33 as a chemical probe to interrogate DDX3 dependency across cancer cell line panels. The compound's DDX3-expression-dependent cytotoxicity (high-DDX3 lines: IC50 2.5–8.4 µM; low-DDX3 PC3: IC50 >12 µM; non-malignant MCF10A: IC50 7.4 µM) enables rigorous target validation workflows where DDX3 expression level serves as a predictive biomarker of response [1][2]. Include a low-DDX3 cell line (e.g., PC3, H3255, or MCF10A) as a built-in negative control in every screening panel to confirm DDX3-dependent pharmacology.

Radiosensitization Protocol Development With Superior Benchmarking Against Carboplatin

For preclinical development of radiation-plus-drug combination regimens, employ RK-33 as the radiosensitizer of choice. In head-to-head in vivo comparison, RK-33 delivered a 3.7-fold tumor regression enhancement versus carboplatin's 1.5-fold enhancement (P = 0.0001 vs. P = 0.0259) [1]. Combine with hypofractionated radiation schedules (e.g., stereotactic ablative radiotherapy protocols) in DDX3-overexpressing xenograft or autochthonous models. RK-33's lack of mitochondrial toxicity at therapeutic concentrations (up to 10 µM) supports combination safety testing [1].

Host-Targeted Broad-Spectrum Antiviral Studies Against Paramyxoviruses and Flaviviruses

Employ RK-33 as a host-targeted antiviral (HTA) agent for investigating DDX3 as a pan-viral host co-factor. RK-33 demonstrated EC50 ≤10 µM against RSV, hPIV-3, DENV-2, ZIKV, and WNV in Vero cells without cytotoxicity below 30 µM [1]. Against SARS-CoV-2, RK-33 reduced viral load by 1–3 log orders across Lineage A, Alpha, Beta, and Delta variants in Calu-3 cells [2]. This host-targeted mechanism circumvents viral mutational escape, making RK-33 suitable for antiviral studies against emerging variants.

Synthetic Lethality and DNA Repair Pathway Dissection in BRCA1-Proficient Models

Leverage RK-33's selective NHEJ inhibition (38% reduction) with homologous recombination sparing to investigate synthetic lethality strategies, particularly in BRCA1-proficient tumors [1]. The combination of RK-33 with PARP inhibitors has been proposed based on the rationale that NHEJ impairment in HR-competent cells creates a synthetic BRCA-deficient state [2]. Use RK-33 at 5–10 µM in combination with olaparib or similar PARP inhibitors in BRCA1-wild-type breast and ovarian cancer models to assess synergistic cell killing and DNA damage accumulation.

Technical Documentation Hub

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43 linked technical documents
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